molecular formula C6H10O B026848 Hex-4-yn-2-ol CAS No. 19780-83-7

Hex-4-yn-2-ol

Cat. No. B026848
CAS RN: 19780-83-7
M. Wt: 98.14 g/mol
InChI Key: IKROQHVDACEGBA-UHFFFAOYSA-N
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Description

Hex-4-yn-2-ol is a chemical compound . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

Hex-4-yn-2-ol can be synthesized through a Grignard reaction . This involves reacting propynyl magnesium bromide with propanal . The reaction requires dry glassware and anhydrous solvents . The product of this reaction is Hex-4-yn-2-ol .


Molecular Structure Analysis

The molecular formula of Hex-4-yn-2-ol is C6H10O . It has an average mass of 98.143 Da and a monoisotopic mass of 98.073166 Da .


Chemical Reactions Analysis

Hex-4-yn-2-ol is involved in various chemical reactions. For instance, it is used as a reactant in the Grignard reaction . The product of this reaction is used as the starting material for other experiments .

Scientific Research Applications

  • Modified Oligonucleotides : Hex-4-yn-2-ol, in the form of hex-1-ynyl substituents, is used in modified oligonucleotides to form more stable duplexes. This enhances isotopic labeling of DNA and improves delivery of antisense constructs through the cell membrane (Seela & Zulauf, 1998).

  • Asymmetric Syntheses : It plays a role in asymmetric syntheses, specifically in determining the absolute configurations of allenic alcohols (Evans, Landor, & Regan, 1974).

  • Ruthenium(II) Complexes : Hex-4-yn-2-ol is a component in novel inert ruthenium(II) complexes, which have shown promising activity against cisplatin-resistant cell lines, with comparable IC(50) values to cisplatin (Pierroz et al., 2012).

  • Diels–Alder Reaction : In the gold(III) catalyzed intramolecular Diels–Alder reaction, 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives, including Hex-4-yn-2-ol, are used to synthesize hydroxyphenanthrenes and other polynuclear aromatic hydroxyl compounds (Samanta, Kar, & Sarkar, 2012).

  • Atmospheric Chemistry : It acts as a biogenic volatile organic compound that reacts with nitrate radicals (NO3) at room temperature (Pfrang, Martin, Canosa-mas, & Wayne, 2006).

  • Catalysis in Organic Synthesis : Its derivatives are used in the gold-catalyzed tandem cyclization of tert-butyl carbonate derivatives to produce functionalized cyclohexene-3,4-diol derivatives (Lim, Kang, Lee, & Shin, 2007).

  • Stereoselective Cyclization : Hex-4-yn-2-ol undergoes regio- and stereoselective cyclization to phenyl selenoethers in the presence of catalysts like triethylamine and tin(II) chloride (Divac & Bugarčić, 2009).

  • Chlorination and Isomerization : It is involved in chlorination-rearrangement processes yielding compounds like 1-chlorohex-2-en-4-yne, which can be separated into cis- and trans-isomers (Craig & Young, 1966).

  • Chemical Characterization Techniques : Techniques like HEXS and XRD are used to characterize solutions and solid-phase compounds, such as uranyl-silicate, which may involve compounds like Hex-4-yn-2-ol (Soderholm et al., 2008).

  • Coupling Reactions : It is used in palladium-catalyzed coupling reactions of aryl halides with various alkynols, including Hex-4-yn-2-ol (Feuerstein, Doucet, & Santelli, 2004).

Safety And Hazards

Hex-4-yn-2-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

hex-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKROQHVDACEGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512685
Record name Hex-4-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hex-4-yn-2-ol

CAS RN

19780-83-7
Record name 4-Hexyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hex-4-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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